molecular formula C27H40O3 B13409254 Testosterone Cypionate-d3 CAS No. 876054-56-7

Testosterone Cypionate-d3

Cat. No.: B13409254
CAS No.: 876054-56-7
M. Wt: 415.6 g/mol
InChI Key: HPFVBGJFAYZEBE-YXZXQLRDSA-N
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Description

Testosterone Cypionate-d3 is a deuterated form of Testosterone Cypionate, a synthetic derivative of testosterone. Testosterone Cypionate is an androgen and anabolic steroid used primarily in the treatment of low testosterone levels in men. It is also used in hormone therapy for transgender men. The deuterated form, this compound, contains deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Testosterone Cypionate-d3 is synthesized by esterifying testosterone with cyclopentylpropionic acid. The reaction typically involves the use of an acid catalyst and an organic solvent. The deuterated form is prepared by using deuterated reagents in the esterification process. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 6-8 hours.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification reactions using deuterated cyclopentylpropionic acid. The process includes purification steps such as recrystallization and chromatography to ensure the final product’s purity. The compound is then formulated into oil-based injectables for medical use.

Chemical Reactions Analysis

Types of Reactions

Testosterone Cypionate-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion to 17-keto steroids.

    Reduction: Formation of dihydrotestosterone.

    Substitution: Ester hydrolysis to yield free testosterone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Hydrochloric acid or sodium hydroxide in aqueous conditions.

Major Products Formed

    Oxidation: 17-keto steroids.

    Reduction: Dihydrotestosterone.

    Substitution: Free testosterone and cyclopentylpropionic acid.

Scientific Research Applications

Testosterone Cypionate-d3 is used in various scientific research applications, including:

    Chemistry: Studying the metabolic pathways of testosterone and its derivatives.

    Biology: Investigating the role of testosterone in cellular processes and gene expression.

    Medicine: Developing new treatments for hypogonadism and other testosterone-related disorders.

    Industry: Producing stable isotopes for use in mass spectrometry and other analytical techniques.

Mechanism of Action

Testosterone Cypionate-d3 exerts its effects by binding to androgen receptors in target tissues. Once bound, it is converted to dihydrotestosterone or estradiol, which then interact with specific cellular receptors to regulate gene expression. This leads to the development of male secondary sexual characteristics, increased muscle mass, and other physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Testosterone Enanthate: Another esterified form of testosterone with a shorter half-life.

    Testosterone Propionate: A fast-acting ester with a shorter duration of action.

    Testosterone Undecanoate: A long-acting ester with a prolonged release profile.

Uniqueness

Testosterone Cypionate-d3 is unique due to its deuterated form, which provides enhanced stability and allows for precise tracking in metabolic studies. Its longer half-life compared to other testosterone esters makes it a preferred choice for hormone replacement therapy.

Properties

CAS No.

876054-56-7

Molecular Formula

C27H40O3

Molecular Weight

415.6 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate

InChI

InChI=1S/C27H40O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h17-18,21-24H,3-16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1/i11D2,24D

InChI Key

HPFVBGJFAYZEBE-YXZXQLRDSA-N

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)OC(=O)CCC5CCCC5

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35C

Origin of Product

United States

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